N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Overview
Description
N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[55]undeca-1,4-diene-2,4-diamine is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine typically involves multi-step organic reactions. One common method includes the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols . This method is advantageous due to its mild reaction conditions and good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound might inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine is unique due to its specific spiro structure and the presence of the triazaspiro moiety. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-7-6-8-13(12(11)2)18-15-19-14(17)20-16(21-15)9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H4,17,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMAXWPDQDAEIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3(CCCCC3)N=C(N2)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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